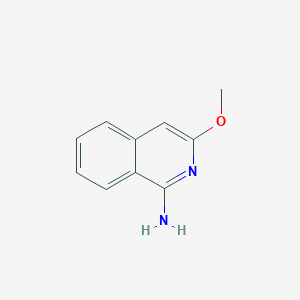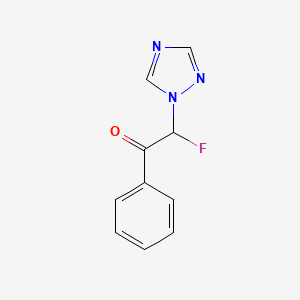
Hexanamide, 2,6-diamino-4-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanamide, 2,6-diamino-4-fluoro- is a chemical compound with the molecular formula C6H14FN3O It is an amide derivative of hexanoic acid, featuring two amino groups and a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexanamide, 2,6-diamino-4-fluoro- typically involves the reaction of hexanoic acid with appropriate amine and fluorine-containing reagents. One common method is the amidation reaction, where hexanoic acid is reacted with 2,6-diamino-4-fluoroaniline under controlled conditions to form the desired amide. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of Hexanamide, 2,6-diamino-4-fluoro- may involve large-scale amidation processes using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Hexanamide, 2,6-diamino-4-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary amines. Substitution reactions can result in the replacement of the fluorine atom with other halogens or functional groups.
Applications De Recherche Scientifique
Hexanamide, 2,6-diamino-4-fluoro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: Hexanamide, 2,6-diamino-4-fluoro- is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Hexanamide, 2,6-diamino-4-fluoro- involves its interaction with molecular targets such as enzymes and receptors. The presence of amino and fluorine groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexanamide: A simple amide derivative of hexanoic acid without additional functional groups.
2,6-Diaminohexanoic Acid: An amino acid derivative with two amino groups but lacking the fluorine atom.
4-Fluorohexanoic Acid: A fluorinated derivative of hexanoic acid without the amino groups.
Uniqueness
Hexanamide, 2,6-diamino-4-fluoro- is unique due to the combination of amino and fluorine groups in its structure. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form specific interactions with biological molecules. Its unique structure makes it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H14FN3O |
|---|---|
Poids moléculaire |
163.19 g/mol |
Nom IUPAC |
2,6-diamino-4-fluorohexanamide |
InChI |
InChI=1S/C6H14FN3O/c7-4(1-2-8)3-5(9)6(10)11/h4-5H,1-3,8-9H2,(H2,10,11) |
Clé InChI |
VLENTJMBSBOGOI-UHFFFAOYSA-N |
SMILES canonique |
C(CN)C(CC(C(=O)N)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


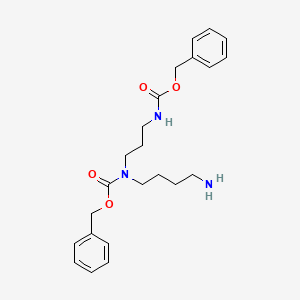
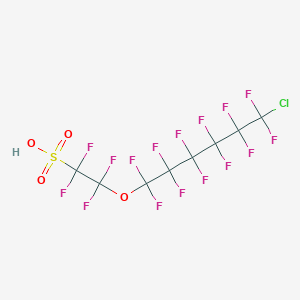
![Azepino[4,5-b]indole-5-carboxylic acid, 9-fluoro-1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester](/img/structure/B13411216.png)
![3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenal](/img/structure/B13411217.png)
![2,5-Difluoro-4-[(4,5,5-trimethyl-2-phenyl-1,3,2-dioxaborolan-4-yl)methyl]benzaldehyde](/img/structure/B13411233.png)

![2-Naphthalenesulfonic acid, 7-(acetylamino)-3-[[4-(acetylamino)phenyl]azo]-4-hydroxy-, monosodium salt](/img/structure/B13411263.png)


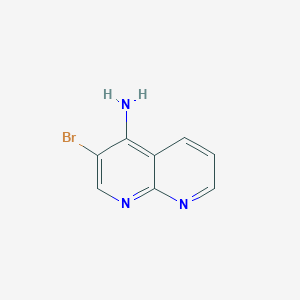
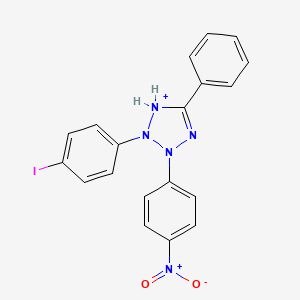
![(4R-cis)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-Dioxane-4-acetic acid, 1,1-dimethylethyl ester](/img/structure/B13411308.png)
